

# Application Notes and Protocols: Investigating the Effects of Tannacomp on Intestinal Organoid Cultures

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Intestinal organoids have emerged as a powerful in vitro model system, closely recapitulating the cellular complexity and functionality of the native intestinal epithelium.[1][2] These three-dimensional structures, derived from adult stem cells, provide an invaluable platform for studying intestinal physiology, disease modeling, and drug screening.[1][3] This document provides detailed protocols for establishing and maintaining human intestinal organoid cultures to investigate the therapeutic effects of **Tannacomp**®, a combination drug containing tannin albuminate and ethacridine lactate used in the treatment of diarrhea.[4][5][6][7][8]

**Tannacomp**'s therapeutic efficacy is attributed to the synergistic actions of its components. Tannin albuminate, a protein-bound form of tannic acid, is thought to exert astringent and anti-inflammatory effects, protecting the intestinal mucosa.[4][7] Ethacridine lactate contributes with its antimicrobial and spasmolytic properties.[7][8] Recent studies utilizing murine intestinal organoids have demonstrated that both tannic acid and ethacridine lactate can attenuate inflammatory responses and modulate intestinal barrier function, suggesting novel mechanisms of action.[4][5][9]

These application notes will guide researchers through the process of:



- Establishing and culturing human intestinal organoids.
- Treating organoids with Tannacomp's active ingredients, tannic acid (TA) and ethacridine lactate (Eta).
- Assessing the impact of TA and Eta on intestinal barrier integrity, cell viability, and inflammatory responses.

# **Experimental Protocols**

# Protocol 1: Establishment of Human Intestinal Organoid Cultures from Biopsies

This protocol outlines the fundamental steps for initiating human intestinal organoid cultures from fresh biopsy samples.[10][11]

#### Materials:

- · Human intestinal biopsy tissue
- Advanced DMEM/F-12 medium
- Collagenase type II
- Matrigel® Matrix
- IntestiCult™ Organoid Growth Medium (Human)
- ROCK inhibitor (Y-27632)
- Antibiotics (e.g., Primocin, Penicillin-Streptomycin)

#### Procedure:

- Tissue Collection and Digestion:
  - Collect fresh intestinal biopsy tissue in a sterile tube containing cold Advanced DMEM/F-12 with antibiotics.



- Mechanically mince the tissue into small fragments.
- Digest the tissue fragments with collagenase type II in Advanced DMEM/F-12 containing ROCK inhibitor at 37°C to isolate intestinal crypts.
- Crypt Isolation and Seeding:
  - Filter the digested tissue suspension through a cell strainer to remove undigested fragments.
  - Centrifuge the filtrate to pellet the intestinal crypts.
  - Resuspend the crypt pellet in a small volume of cold Matrigel®.
  - Plate droplets of the crypt-Matrigel® suspension into a pre-warmed culture plate. .w plate.
  - Allow the Matrigel® domes to solidify at 37°C for 10-15 minutes.
- Organoid Culture:
  - Overlay the Matrigel® domes with complete IntestiCult™ Organoid Growth Medium supplemented with ROCK inhibitor and antibiotics.
  - Incubate the cultures at 37°C in a 5% CO2 incubator.
  - Replace the culture medium every 2-3 days. Organoids will typically form budding structures within 5-7 days.[12]

# Protocol 2: Treatment of Intestinal Organoids with Tannic Acid and Ethacridine Lactate

This protocol describes how to treat established intestinal organoids with the active components of **Tannacomp**.

#### Materials:

Established intestinal organoid cultures



- Tannic acid (TA) stock solution
- Ethacridine lactate (Eta) stock solution
- Complete IntestiCult™ Organoid Growth Medium

#### Procedure:

- Preparation of Treatment Media:
  - Prepare working solutions of TA and Eta in complete IntestiCult™ Organoid Growth
    Medium at desired concentrations. Based on previous studies with murine organoids,
    suggested starting concentrations are 0.01 mg/mL for TA and 0.002 mg/mL for Eta.[4][5][9]
- Induction of Intestinal Stress (Optional):
  - To model inflammatory conditions, organoids can be pre-treated with lipopolysaccharide (LPS) or subjected to growth factor withdrawal to induce stress before adding TA and Eta.
     [4][5]
- · Treatment Application:
  - Aspirate the old medium from the organoid cultures.
  - Add the prepared treatment media (Control, TA, Eta, or TA + Eta) to the respective wells.
  - Incubate the organoids for the desired experimental duration (e.g., 24, 48, or 72 hours).

# **Protocol 3: Assessment of Intestinal Barrier Function**

This protocol details two common methods to evaluate the integrity of the intestinal epithelial barrier in organoid-derived monolayers.

A. Transepithelial Electrical Resistance (TEER) Measurement:

TEER measurement is a non-invasive method to assess the integrity of tight junctions in the epithelial monolayer.[13]

#### Procedure:



- Generate organoid-derived monolayers on Transwell® inserts.[14]
- Allow the monolayers to differentiate and establish a stable barrier, which can take approximately 7-10 days.[13][15]
- Measure the TEER of the monolayers using an epithelial voltohmmeter at specified time points before and after treatment with TA and Eta.
- A decrease in TEER indicates a disruption of the intestinal barrier.

#### B. FITC-Dextran Permeability Assay:

This assay measures the paracellular flux of a fluorescently labeled molecule across the epithelial monolayer.[16]

#### Procedure:

- After treatment, add FITC-dextran (e.g., 4 kDa) to the apical compartment of the Transwell® inserts containing the organoid monolayers.
- Incubate for a defined period (e.g., 3 hours).
- Collect samples from the basolateral compartment.
- Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader.
- An increase in fluorescence in the basolateral compartment indicates increased paracellular permeability.

# **Protocol 4: Cell Viability and Cytotoxicity Assays**

These assays are crucial to determine if the observed effects of TA and Eta are due to therapeutic modulation or cellular toxicity.

A. Cell Viability Assay (e.g., CellTiter-Glo® 3D):



This assay quantifies the number of viable cells in 3D organoid cultures based on ATP levels. [17][18]

#### Procedure:

- Treat 3D organoid cultures with a range of concentrations of TA and Eta for the desired duration.
- Follow the manufacturer's protocol for the CellTiter-Glo® 3D assay.
- Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
- B. Cytotoxicity Assay (e.g., LDH Release Assay):

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[19][20]

#### Procedure:

- Collect the culture supernatant from treated organoids.
- Perform the LDH assay according to the manufacturer's instructions.
- An increase in LDH activity in the supernatant indicates increased cell death and cytotoxicity.

## **Data Presentation**

The following tables present hypothetical quantitative data to illustrate the expected outcomes of the described experiments.

Table 1: Effect of Tannic Acid (TA) and Ethacridine Lactate (Eta) on Intestinal Barrier Function



Treatment Group	TEER (% of Control)	FITC-Dextran Permeability (Fold Change)
Control	100 ± 5.2	1.0 ± 0.1
LPS (1 μg/mL)	45 ± 3.8	3.5 ± 0.4
LPS + TA (0.01 mg/mL)	78 ± 4.1	1.8 ± 0.2
LPS + Eta (0.002 mg/mL)	65 ± 3.9	2.3 ± 0.3
LPS + TA + Eta	85 ± 4.5	1.5 ± 0.2

Table 2: Cell Viability and Cytotoxicity of TA and Eta on Intestinal Organoids

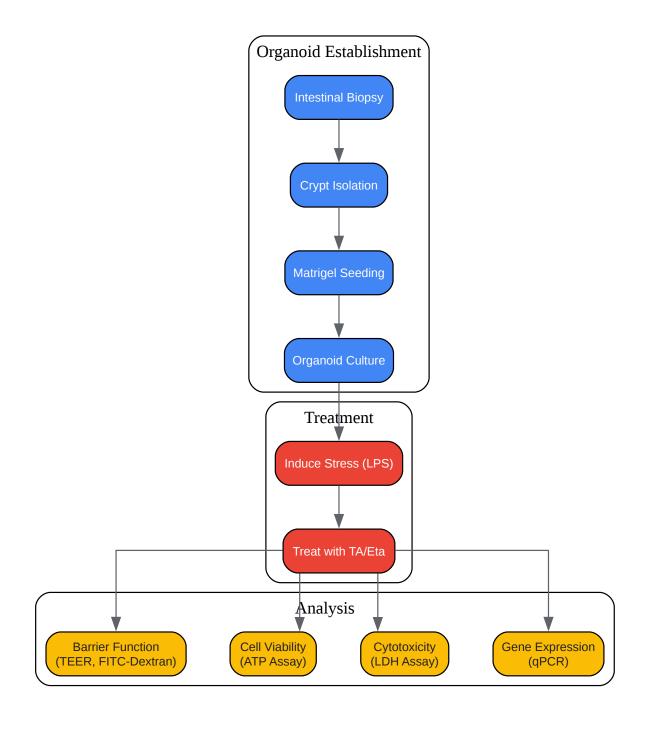
Treatment Group	Cell Viability (% of Control)	Cytotoxicity (% LDH Release)
Control	100 ± 6.1	5 ± 1.2
TA (0.01 mg/mL)	98 ± 5.5	6 ± 1.5
Eta (0.002 mg/mL)	95 ± 6.8	8 ± 1.9
High-Dose TA (0.1 mg/mL)	70 ± 8.2	25 ± 3.1
High-Dose Eta (0.02 mg/mL)	65 ± 7.9	30 ± 3.5

Table 3: Effect of TA and Eta on Pro-inflammatory Cytokine Expression (Fold Change vs. LPS)

Gene	LPS (1 µg/mL)	LPS + TA (0.01 mg/mL)	LPS + Eta (0.002 mg/mL)
IL-6	15.2 ± 1.8	5.1 ± 0.7	8.9 ± 1.1
TNF-α	12.5 ± 1.5	4.3 ± 0.6	7.2 ± 0.9
IL-1β	10.8 ± 1.3	3.9 ± 0.5	6.5 ± 0.8

# **Visualizations**

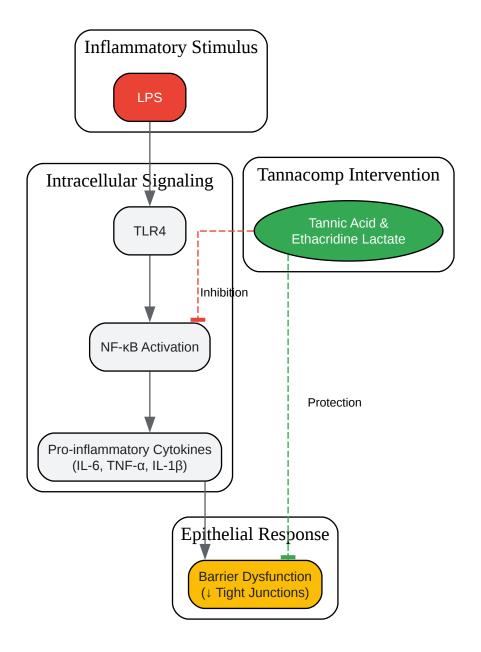




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Caption: Experimental workflow for investigating **Tannacomp**'s effects.





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Caption: Proposed mechanism of **Tannacomp**'s action on intestinal inflammation.

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